molecular formula C5H6BBr2NO2 B12438757 4-Bromopyridine-3-boronic acid HBr

4-Bromopyridine-3-boronic acid HBr

Cat. No.: B12438757
M. Wt: 282.73 g/mol
InChI Key: WWBLWWAFEATIMV-UHFFFAOYSA-N
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Description

4-Bromopyridine-3-boronic acid HBr: is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both bromine and boronic acid functional groups in its structure makes it a versatile reagent for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopyridine-3-boronic acid HBr typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 4-bromopyridine with an organometallic reagent such as n-butyllithium, followed by the addition of a boron source like trimethyl borate. The reaction is usually carried out at low temperatures to prevent over-alkylation .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Bromopyridine-3-boronic acid HBr undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Bromopyridine-3-boronic acid HBr in Suzuki-Miyaura coupling reactions involves several key steps:

Comparison with Similar Compounds

Uniqueness: 4-Bromopyridine-3-boronic acid HBr is unique due to the presence of both bromine and boronic acid functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to undergo Suzuki-Miyaura coupling reactions makes it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C5H6BBr2NO2

Molecular Weight

282.73 g/mol

IUPAC Name

(4-bromopyridin-3-yl)boronic acid;hydrobromide

InChI

InChI=1S/C5H5BBrNO2.BrH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3,9-10H;1H

InChI Key

WWBLWWAFEATIMV-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CN=C1)Br)(O)O.Br

Origin of Product

United States

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